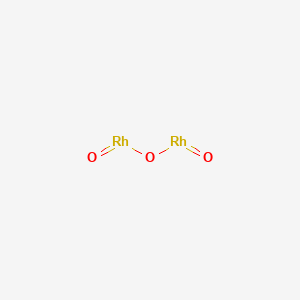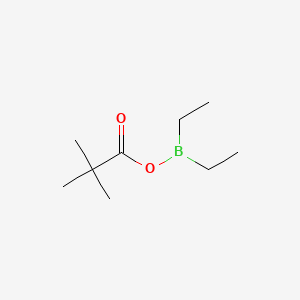![molecular formula C42H48FeP2 B12060421 (S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)
(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene is a chiral organophosphine compound. Organophosphines are widely used as ligands in coordination chemistry and homogeneous catalysis. The compound’s unique structure, featuring both ferrocene and phosphine groups, makes it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene typically involves the following steps:
Formation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Groups: The phosphine groups are introduced via nucleophilic substitution reactions, where the ferrocene derivative reacts with phosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the ferrocene moiety.
Reduction: Reduction reactions may target the phosphine groups.
Substitution: Substitution reactions can occur at the phosphine or ferrocene sites.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or aryl halides.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted ferrocene derivatives and phosphine oxides.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in transition metal catalysis for reactions like hydrogenation, hydroformylation, and cross-coupling.
Coordination Chemistry: Forms complexes with various metals, useful in studying metal-ligand interactions.
Biology and Medicine
Drug Development:
Industry
Material Science: Used in the development of advanced materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism of action involves the coordination of the phosphine groups to metal centers, facilitating various catalytic processes. The ferrocene moiety can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphine ligand.
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based phosphine ligand.
Uniqueness
(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene is unique due to its chiral nature and the combination of dicyclohexylphosphino and diphenylphosphino groups, providing distinct steric and electronic properties.
Properties
Molecular Formula |
C42H48FeP2 |
|---|---|
Molecular Weight |
670.6 g/mol |
InChI |
InChI=1S/C37H43P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h4-5,10-16,21-31H,2-3,6-9,17-20H2,1H3;1-5H;/t29-;;/m0../s1 |
InChI Key |
OBVCATYDMKRFLP-UJXPALLWSA-N |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)


![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)










